molecular formula C13H13N5 B2479839 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile CAS No. 1269354-97-3

2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile

货号 B2479839
CAS 编号: 1269354-97-3
分子量: 239.282
InChI 键: OABKRYQGMOXGHE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile, also known as PBTZ169, is a novel compound that has been recently synthesized and studied for its potential use in treating tuberculosis (TB). TB is a bacterial infection that affects the lungs and is a major public health concern worldwide. The current treatment for TB is lengthy and often associated with adverse side effects, leading to a need for new and more effective treatments. PBTZ169 has shown promising results in preclinical studies and is being further investigated for its potential as a new anti-TB drug.

作用机制

The exact mechanism of action of 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile is not fully understood, but it is believed to target multiple pathways involved in the survival and replication of TB bacteria. This compound has been shown to inhibit the activity of several enzymes involved in the synthesis of mycobacterial cell wall components, as well as disrupt the energy metabolism of the bacteria. This compound also appears to interfere with the bacterial stress response, leading to increased susceptibility to other TB drugs.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, indicating that it has potential for use as a safe and effective anti-TB drug. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life in the body. In animal studies, this compound has been shown to reduce bacterial load in the lungs and spleen, indicating its potential as a new TB treatment.

实验室实验的优点和局限性

One advantage of 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile is that it has shown potent activity against both drug-sensitive and drug-resistant strains of TB, including MDR-TB and XDR-TB. This compound has also been shown to have a synergistic effect when used in combination with existing TB drugs, suggesting that it could be used as part of a combination therapy for TB. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which could make it difficult to develop as a new drug.

未来方向

There are several future directions for research on 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile. One area of focus is to further elucidate the mechanism of action of the compound, which could lead to the development of more effective anti-TB drugs. Another area of focus is to optimize the synthesis method for this compound, in order to increase the yield and purity of the compound. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans, and to determine its potential for use as a new anti-TB drug.

合成方法

The synthesis of 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile involves several steps, starting with the reaction of 2-bromo-5-nitrobenzonitrile and 1-pyrrolidinecarboxaldehyde to form 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile. This intermediate is then reduced to 2-(pyrrolidin-1-yl)-5-aminobenzonitrile, which is subsequently reacted with 4H-1,2,4-triazole-4-carboxylic acid to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of the compound.

科学研究应用

2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile has been extensively studied for its potential as a new anti-TB drug. Preclinical studies have shown that this compound has potent activity against both drug-sensitive and drug-resistant strains of TB, including multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). This compound has also been shown to have a synergistic effect when used in combination with existing TB drugs, suggesting that it could be used as part of a combination therapy for TB.

属性

IUPAC Name

2-pyrrolidin-1-yl-5-(1,2,4-triazol-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c14-8-11-7-12(18-9-15-16-10-18)3-4-13(11)17-5-1-2-6-17/h3-4,7,9-10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABKRYQGMOXGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N3C=NN=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。